6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
CAS No.:
Cat. No.: VC17393526
Molecular Formula: C14H18BNO5
Molecular Weight: 291.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H18BNO5 |
|---|---|
| Molecular Weight | 291.11 g/mol |
| IUPAC Name | 6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one |
| Standard InChI | InChI=1S/C14H18BNO5/c1-13(2)14(3,4)21-15(20-13)8-6-9-11(7-10(8)18-5)19-12(17)16-9/h6-7H,1-5H3,(H,16,17) |
| Standard InChI Key | ZAHQVLLLMGWQKI-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2OC)OC(=O)N3 |
Introduction
Chemical Identity and Structural Features
The target compound belongs to the benzoxazolone family, characterized by a fused benzene and oxazolone ring system. Key structural elements include:
-
Methoxy group (-OCH₃) at position 6 of the benzoxazolone core.
-
4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, a boronate ester moiety critical for Suzuki-Miyaura cross-coupling reactions .
Molecular Formula: C₁₄H₁₇BNO₅
Molecular Weight: 289.11 g/mol
IUPAC Name: 6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-benzo[d]oxazol-2-one
Comparative Structural Analysis
Synthesis and Manufacturing
Synthetic Routes
The boronate ester moiety is typically introduced via Miyaura borylation, a palladium-catalyzed reaction between aryl halides and bis(pinacolato)diboron (B₂pin₂). A plausible synthesis involves:
-
Bromination of 6-Methoxybenzo[d]oxazol-2(3H)-one:
-
Borylation of Intermediate I:
Reaction Conditions:
-
Temperature: 80–100°C
-
Solvent: 1,4-Dioxane or THF
-
Catalyst: Pd(dppf)Cl₂ (1–5 mol%)
-
Base: KOAc or Et₃N
Yield Optimization
| Step | Yield (%) | Purity (%) | Key Parameters |
|---|---|---|---|
| Bromination | 85–90 | ≥95 | Br₂ in AcOH, 20°C, 4 h |
| Borylation | 70–75 | ≥90 | Pd catalyst, 12–24 h |
Physicochemical Properties
Spectral Data
-
¹H NMR (DMSO-d₆):
-
δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H),
-
δ 6.90 (d, J = 8.5 Hz, 1H, Ar-H),
-
δ 3.85 (s, 3H, OCH₃),
-
δ 1.30 (s, 12H, Bpin-CH₃).
-
-
¹³C NMR:
-
δ 162.5 (C=O),
-
δ 114.2–130.8 (aromatic carbons),
-
δ 83.5 (Bpin-O),
-
δ 56.1 (OCH₃).
-
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Solubility in DMSO | 25 mg/mL | Experimental |
| LogP | 2.15 (predicted) | XLOGP3 |
| Stability | Hydrolytically sensitive | Boronate ester cleavage |
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
The boronate ester enables carbon-carbon bond formation with aryl halides, critical for synthesizing biaryl structures in drug candidates. For example, analogous compounds in patent US9422310B2 utilize boronate esters to prepare gonadotropin-releasing hormone antagonists .
Biological Activity
While direct data on the target compound is limited, structural analogs exhibit:
-
Antimicrobial activity: 2-Benzoxazolinone derivatives inhibit Leishmania donovani (LC₅₀ = 40 μg/mL) .
-
Enzyme inhibition: Boronate-containing compounds target proteases and kinases .
Future Directions
-
Pharmacokinetic Studies: Evaluate absorption/distribution of boronate esters in vivo.
-
Structure-Activity Relationships: Modify substituents to enhance bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume